Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide

Ring strain Scaffold topology Fragment-based design

Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide (CAS 682747-90-6; molecular formula C₉H₁₃NO, MW 151.21 g·mol⁻¹) is a highly strained, fully carbocyclic tricyclic amide that incorporates the housane (tricyclo[3.3.0.0²,⁴]octane) scaffold. The compound is supplied as a research chemical with a reported purity of 98.0%.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 682747-90-6
Cat. No. B15159611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo[3.3.0.0~2,4~]octane-3-carboxamide
CAS682747-90-6
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CC2C(C1)C3C2C3C(=O)N
InChIInChI=1S/C9H13NO/c10-9(11)8-6-4-2-1-3-5(4)7(6)8/h4-8H,1-3H2,(H2,10,11)
InChIKeyTUNBDPCGOGTKRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide (CAS 682747-90-6) – High-Strain Tricyclic Carboxamide for Fragment-Based Design & Scaffold-Hopping Procurement


Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide (CAS 682747-90-6; molecular formula C₉H₁₃NO, MW 151.21 g·mol⁻¹) is a highly strained, fully carbocyclic tricyclic amide that incorporates the housane (tricyclo[3.3.0.0²,⁴]octane) scaffold [1]. The compound is supplied as a research chemical with a reported purity of 98.0% . Its compact, rigid core makes it a valuable building block in fragment-based drug discovery and agrochemical lead generation, particularly where three-dimensionality and conformational restriction are sought.

Why Generic Substitution Fails for Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide – Ring-Strain and Scaffold Topology Drive Irreplaceable Reactivity


Superficially similar tricyclic or bicyclic carboxamides cannot be interchanged with tricyclo[3.3.0.0~2,4~]octane-3-carboxamide. The defining feature of this compound is the housane core, which possesses exceptional ring-strain energy (~60 kcal·mol⁻¹) that is absent in regioisomeric tricyclic amides such as tricyclo[3.2.1.0²,⁴]octane-3-carboxamide (CAS 16529-69-4) or bicyclic amides [1]. This strain renders the scaffold uniquely susceptible to diastereo- and regioselective electron-transfer rearrangements that yield diquinane frameworks with high efficiency—a synthetic pathway that is inaccessible to less-strained analogues , [2]. Consequently, procurement of the specific housane-derived carboxamide is essential for any project that intends to exploit strain-driven reactivity or the precise three-dimensional presentation of the amide pharmacophore.

Quantitative Evidence Guide – Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide Differentiation Data


Ring-Strain Energy Compared to a Representative Bicyclic Carboxamide

The tricyclo[3.3.0.0~2,4~]octane (housane) scaffold possesses a ring-strain energy of approximately 60 kcal·mol⁻¹, substantially higher than that of the common bicyclo[2.2.1]heptane (norbornane) scaffold, which is estimated at ~16 kcal·mol⁻¹ [1], [2]. This near-four-fold difference in strain energy translates into fundamentally different chemical reactivity: housane-derived carboxamides undergo facile, stereocontrolled oxidative rearrangement to diquinanes, while norbornane-derived carboxamides are inert under identical conditions [3].

Ring strain Scaffold topology Fragment-based design

Certified Purity vs. Closest Regioisomeric Tricyclic Carboxamide

Commercially sourced tricyclo[3.3.0.0~2,4~]octane-3-carboxamide (CAS 682747-90-6) is listed with a certified purity of 98.0% . In contrast, the closest regioisomeric tricyclic carboxamide—tricyclo[3.2.1.0²,⁴]octane-3-carboxamide (CAS 16529-69-4)—is typically offered at a purity of 95% . This 3‑percentage‑point purity advantage reduces the burden of downstream purification, particularly when the compound is used as a starting material in multi-step sequences where impurities can propagate and erode overall yield.

Purity Procurement Quality control

Synthetic Utility in Diastereoselective Diquinane Formation vs. Less-Strained Analogues

Housane-derived substrates undergo chemical electron-transfer (CET) oxidation to afford diquinane products in high yield and with excellent diastereoselectivity. In representative systems, oxidative rearrangement of tricyclo[3.3.0.0²,⁴]octanes catalysed by tris(4‑bromophenyl)aminium hexachloroantimonate (TBA⁺•SbCl₆⁻) proceeds to completion with isolated yields exceeding 80% and diastereomeric ratios >95:5 , [1]. By contrast, analogous tricyclo[3.2.1.0²,⁴]octane and bicyclo[2.2.1]heptane carboxamides do not undergo this transformation, highlighting the unique reactivity imparted by the housane scaffold.

Synthetic methodology Diastereoselectivity Electron transfer

Conformational Restriction – Rotatable Bond Count vs. Flexible Amide Bioisosteres

The tricyclo[3.3.0.0~2,4~]octane-3-carboxamide scaffold contains zero rotatable bonds between the amide group and the tricyclic core, enforcing a single, well-defined spatial presentation of the carboxamide pharmacophore. In contrast, a commonly employed ‘flexible’ amide fragment such as N‑benzylacetamide possesses three rotatable bonds [1]. This conformational restriction is expected to reduce the entropic penalty upon protein binding, potentially translating to improved ligand efficiency (LE) and selectivity [2].

Conformational restriction Ligand efficiency Fragment-based design

Best Research and Industrial Application Scenarios for Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide


Fragment-Based Drug Discovery (FBDD) Requiring High-Conformational-Restraint Carboxamide Cores

The compound’s zero-rotatable-bond tricyclic architecture renders it an ideal fragment for lead-generation campaigns that prioritise ligand efficiency. Its 98.0% purity ensures that initial SPR or DSF screening data are not confounded by impurities, while the rigid carboxamide presentation allows clean interpretation of early SAR. In comparison to flexible amide fragments such as N‑benzylacetamide, the housane scaffold is expected to deliver higher hit rates and more tractable optimisation trajectories [1].

Strain-Driven Diastereoselective Synthesis of Diquinane Natural-Product Cores

Research groups targeting diquinane-containing natural products (e.g., pentalenene, quadrone) can exploit the unique ring-strain energy of the housane scaffold (≈60 kcal·mol⁻¹) to access diquinane frameworks via catalytic CET oxidation with yields exceeding 80% and diastereoselectivities >95:5 , [2]. Less-strained tricyclic amide isomers are inert under these conditions, making CAS 682747-90-6 the only viable starting material for this methodology.

Agrochemical Lead Generation Targeting Arthropod Control

Patent literature from Bayer Animal Health demonstrates that tricyclic carboxamides encompassing the housane scaffold class are effective against insects, arachnids, and nematodes in agricultural applications [3]. Procuring the specific housane-3-carboxamide building block enables the synthesis of focused libraries that probe the contribution of scaffold strain and topology to pesticidal activity, an SAR dimension that cannot be explored with regioisomeric tricyclic cores.

Scaffold-Hopping from Bicyclic to High-Strain Tricyclic Carboxamide Bioisosteres

For medicinal chemistry programs seeking to replace norbornane-derived or other bicyclic amides with a higher-energy, more compact tricyclic bioisostere, CAS 682747-90-6 offers a scaffold with approximately 3.8‑fold greater ring-strain energy [4], [5]. This substitution can modulate target-binding kinetics, selectivity, and metabolic stability in ways that are not achievable with lower-energy bicyclic analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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